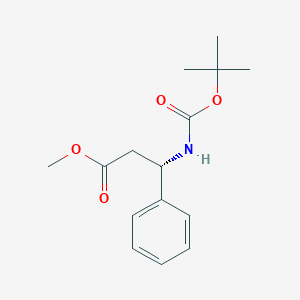

Methyl (3S)-3-Boc-amino-3-phenylpropionate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-15(2,3)20-14(18)16-12(10-13(17)19-4)11-8-6-5-7-9-11/h5-9,12H,10H2,1-4H3,(H,16,18)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCQYRBSHPIUCTQ-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)OC)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)OC)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl (3S)-3-Boc-amino-3-phenylpropionate

Abstract

Methyl (3S)-3-(tert-butoxycarbonylamino)-3-phenylpropionate is a chiral building block of significant interest in the pharmaceutical industry, serving as a key intermediate in the synthesis of various therapeutic agents. Its stereochemically defined structure is crucial for the efficacy and safety of the final drug products. This technical guide provides a comprehensive overview of the primary synthetic strategies for obtaining this valuable compound in high enantiopurity. We will delve into the mechanistic underpinnings of two principal methods: rhodium-catalyzed asymmetric hydrogenation of prochiral enamides and enzymatic kinetic resolution of racemic esters. This guide is intended for researchers, scientists, and professionals in drug development, offering not only detailed experimental protocols but also the scientific rationale behind the selection of catalysts, reagents, and reaction conditions.

Introduction: The Significance of Chiral β-Amino Esters

β-amino acids and their derivatives are crucial components of numerous biologically active molecules, including peptides and small-molecule drugs. The specific stereochemistry at the β-carbon often dictates the pharmacological activity of these compounds. Methyl (3S)-3-Boc-amino-3-phenylpropionate, with its protected amine and ester functionalities, is a versatile intermediate for the synthesis of more complex chiral molecules. The tert-butoxycarbonyl (Boc) protecting group is favored for its stability under a range of reaction conditions and its facile removal under mild acidic conditions, making it ideal for multi-step syntheses.

The primary challenge in the synthesis of this compound lies in the efficient and highly selective installation of the stereocenter at the C3 position. This guide will explore the two most prominent and industrially relevant strategies to achieve this: asymmetric catalysis and biocatalysis.

Strategic Approach 1: Rhodium-Catalyzed Asymmetric Hydrogenation

Asymmetric hydrogenation is a powerful and atom-economical method for the enantioselective synthesis of chiral compounds. In this approach, a prochiral enamide is hydrogenated in the presence of a chiral rhodium catalyst to stereoselectively form the desired product.

The Causality of Catalyst and Ligand Selection

The success of the asymmetric hydrogenation of β-(acylamino)acrylates is critically dependent on the choice of the chiral ligand coordinated to the rhodium center. The ligand creates a chiral environment around the metal, which directs the stereochemical outcome of the hydrogenation.

The generally accepted mechanism for Rh(I)-catalyzed asymmetric hydrogenation of enamides involves the coordination of the enamide to the chiral rhodium complex. The stereoselectivity is determined in the subsequent oxidative addition of hydrogen and the migratory insertion steps. The rigidity and electronic properties of the chiral diphosphine ligand play a pivotal role in creating a well-defined chiral pocket that differentiates between the two prochiral faces of the olefin.

For the synthesis of β-amino esters, ligands such as those from the DuPhos and BisP* families have shown exceptional efficacy.[1] These ligands form rigid chelate rings with the rhodium center, which restricts the conformational flexibility of the catalyst-substrate complex and leads to high enantioselectivity. The electronic nature of the ligand also influences the catalytic activity, with more electron-donating ligands generally leading to more active catalysts.

Diagram 1: General Workflow for Asymmetric Hydrogenation

Caption: Workflow from precursor synthesis to the final Boc-protected product via asymmetric hydrogenation.

Experimental Protocol: Asymmetric Hydrogenation

This protocol is a representative procedure adapted from established methods for the asymmetric hydrogenation of related β-dehydroamino esters.[1]

Step 1: Synthesis of Methyl (Z)-3-acetamido-3-phenylacrylate (Precursor)

-

To a solution of methyl 3-oxo-3-phenylpropanoate (1 equivalent) and N-acetylglycine (1.1 equivalents) in acetic anhydride (3 equivalents) is added sodium acetate (0.5 equivalents).

-

The mixture is heated at 80 °C for 2 hours.

-

After cooling to room temperature, the reaction mixture is poured into ice-water and stirred for 1 hour.

-

The precipitated solid is collected by filtration, washed with water, and dried under vacuum to yield the crude product.

-

Recrystallization from methanol affords pure methyl (Z)-3-acetamido-3-phenylacrylate.

Step 2: Rhodium-Catalyzed Asymmetric Hydrogenation

-

In a glovebox, a solution of [Rh(COD)₂]BF₄ (0.01 equivalents) and a chiral diphosphine ligand (e.g., (R,R)-Me-DuPhos, 0.011 equivalents) in methanol is stirred for 30 minutes.

-

Methyl (Z)-3-acetamido-3-phenylacrylate (1 equivalent) is added to the catalyst solution.

-

The resulting solution is transferred to a high-pressure hydrogenation vessel.

-

The vessel is purged with hydrogen gas and then pressurized to 5 atm.

-

The reaction is stirred at room temperature for 24 hours.

-

The pressure is released, and the solvent is removed under reduced pressure.

-

The crude product, methyl (3S)-3-acetamido-3-phenylpropionate, is purified by column chromatography on silica gel.

Step 3: Conversion to this compound

-

The purified methyl (3S)-3-acetamido-3-phenylpropionate is dissolved in a mixture of methanol and 6M HCl.

-

The solution is refluxed for 6 hours to remove the acetyl group.

-

The solvent is evaporated, and the residue is dissolved in a mixture of dioxane and water.

-

To this solution is added di-tert-butyl dicarbonate (Boc₂O, 1.2 equivalents) and triethylamine to maintain a pH of 9-10.

-

The reaction is stirred at room temperature overnight.

-

The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by flash column chromatography (eluent: hexane/ethyl acetate) to afford this compound.[2]

Data Presentation: Catalyst Performance

| Catalyst/Ligand | Substrate/Catalyst Ratio | H₂ Pressure (atm) | Enantiomeric Excess (ee%) | Reference |

| Rh-(R,R)-Me-DuPhos | 100:1 | 5 | >98 | [1] |

| Rh-(S,S)-BisP* | 100:1 | 4 | >99 | [1] |

| Rh-BICP | 100:1 | 10 | 95 | [3] |

Strategic Approach 2: Enzymatic Kinetic Resolution

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds. Enzymatic kinetic resolution relies on the ability of an enzyme to selectively react with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For the synthesis of this compound, lipases are particularly effective.

The Principle of Lipase-Catalyzed Resolution

Lipases, such as Candida antarctica lipase B (CALB), are widely used in organic synthesis due to their broad substrate specificity, high enantioselectivity, and stability in organic solvents.[4] In the context of resolving racemic methyl 3-Boc-amino-3-phenylpropionate, CALB can selectively catalyze the hydrolysis or transesterification of one enantiomer, typically the (R)-enantiomer, at a much faster rate than the (S)-enantiomer. This difference in reaction rates allows for the separation of the two enantiomers.

The selectivity of the enzyme is governed by the three-dimensional structure of its active site, which preferentially binds one enantiomer in an orientation suitable for catalysis. Factors such as the nature of the protecting group on the amine and the ester group can influence the efficiency and selectivity of the resolution.

Diagram 2: Enzymatic Kinetic Resolution Workflow

Caption: Workflow for the enzymatic kinetic resolution of the racemic starting material.

Experimental Protocol: Enzymatic Resolution

This protocol is a representative procedure based on established methods for the lipase-catalyzed resolution of β-amino esters.[4]

Step 1: Synthesis of Racemic Methyl 3-Boc-amino-3-phenylpropionate

-

Racemic methyl 3-amino-3-phenylpropionate is dissolved in a suitable solvent such as dichloromethane.

-

Di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) and a base (e.g., triethylamine, 1.2 equivalents) are added to the solution.

-

The reaction mixture is stirred at room temperature for 12 hours.

-

The reaction is quenched with water, and the organic layer is separated, washed with dilute acid and brine, dried over anhydrous sodium sulfate, and concentrated to give the racemic product.

Step 2: Lipase-Catalyzed Kinetic Resolution

-

The racemic methyl 3-Boc-amino-3-phenylpropionate (1 equivalent) is dissolved in an organic solvent (e.g., tert-butyl methyl ether).

-

Immobilized Candida antarctica lipase B (CALB) is added to the solution.

-

An acyl donor, such as vinyl acetate (0.6 equivalents), is added to initiate the transesterification.

-

The reaction mixture is shaken at a controlled temperature (e.g., 40 °C) and monitored by chiral HPLC.

-

The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted starting material and the acylated product.

-

The enzyme is removed by filtration.

-

The filtrate is concentrated, and the desired (S)-enantiomer is separated from the acylated (R)-enantiomer by column chromatography on silica gel.

Data Presentation: Resolution Efficiency

| Enzyme | Acyl Donor | Solvent | Conversion (%) | ee of (S)-ester (%) | Reference |

| CALB | Vinyl Acetate | t-BuOMe | ~50 | >99 | [4] |

| CALB | Butyl Butanoate | Diisopropyl ether | ~50 | >98 | [5] |

Purification and Characterization

Regardless of the synthetic route, the final product must be purified and its identity and enantiomeric purity confirmed.

-

Purification: Flash column chromatography on silica gel is the most common method for purifying the final product. A typical eluent system is a gradient of ethyl acetate in hexane.[2]

-

Characterization:

-

NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the molecule.

-

Mass Spectrometry: Provides information on the molecular weight of the compound.

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the primary method for determining the enantiomeric excess (ee) of the final product. A chiral stationary phase is used to separate the two enantiomers.[6]

-

Optical Rotation: The specific rotation of the purified product can be measured and compared to literature values to confirm the absolute stereochemistry.

-

Conclusion

The synthesis of this compound can be effectively achieved through two primary strategies: rhodium-catalyzed asymmetric hydrogenation and enzymatic kinetic resolution. The choice of method often depends on factors such as the availability of starting materials, catalyst cost and availability, and scalability requirements.

Asymmetric hydrogenation offers a direct and highly efficient route to the desired enantiomer from a prochiral precursor, with the potential for very high enantioselectivities. The success of this method is intrinsically linked to the selection of the appropriate chiral ligand.

Enzymatic kinetic resolution provides a powerful and environmentally benign alternative. The high selectivity of lipases like CALB allows for the efficient separation of enantiomers from a racemic mixture.

Both methods, when optimized, can provide access to this compound in high yield and excellent enantiomeric purity, thus enabling its use in the synthesis of complex and valuable pharmaceutical agents.

References

-

Imamoto, T., et al. (2000). Asymmetric Hydrogenation of Enamides with Rh-BisP* and Rh-MiniPHOS Catalysts. Scope, Limitations, and Mechanism. Journal of the American Chemical Society, 122(35), 8489-8499. [Link]

-

Zhu, G., et al. (1997). Asymmetric Rh-Catalyzed Hydrogenation of Enamides with a Chiral 1,4-Bisphosphine Bearing Diphenylphosphino Groups. The Journal of Organic Chemistry, 62(8), 2654-2656. [Link]

-

Gotor, V., et al. (2008). Enzymatic resolution of N-protected-β3-amino methyl esters, using lipase B from Candida antarctica. Tetrahedron: Asymmetry, 19(21), 2449-2454. [Link]

-

Landis, C. R., & Hilgraf, R. (2005). Large-Scale Computational Modeling of [Rh(DuPHOS)]+-Catalyzed Hydrogenation of Prochiral Enamides: Reaction Pathways and the Origin of Enantioselection. Journal of the American Chemical Society, 127(4), 1337-1345. [Link]

-

Gridnev, I. D., et al. (2000). Asymmetric hydrogenation of α,β-unsaturated phosphonates with Rh-BisP* and Rh-MiniPHOS catalysts: Scope and mechanism of the reaction. Proceedings of the National Academy of Sciences, 97(20), 10734-10738. [Link]

-

A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. (2020). RSC Advances, 10(52), 31238-31244. [Link]

-

Forró, E., & Fülöp, F. (2003). Resolution of β-amino esters by Candida antarctica lipase A and B. Tetrahedron: Asymmetry, 14(17), 2573-2578. [Link]

-

Chiral HPLC Separations. Phenomenex. [Link]

-

Burk, M. J., et al. (1995). Asymmetric hydrogenation. Rhodium chiral bisphosphine catalyst. Journal of the American Chemical Society, 117(16), 4423-4424. [Link]

-

Beller, M., et al. (2007). Development of Practical Rhodium Phosphine Catalysts for the Hydrogenation of β-Dehydroamino Acid Derivatives. Organic Process Research & Development, 11(3), 568-577. [Link]

-

Hu, X.-P., et al. (2019). Rh-Catalyzed Asymmetric Hydrogenation of (Z)-β-Phosphorylated Enamides: Highly Enantioselective Access to β-Aminophosphines. Organic Letters, 21(22), 8921-8924. [Link]

-

Methyl 3-amino-3-phenylpropionate. PubChem. [Link]

-

(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid. PubChem. [Link]

-

A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. (2020). RSC Advances, 10(52), 31238-31244. [Link]

-

Rhodium-Catalyzed Asymmetric Hydrogenation. (2004). In Comprehensive Asymmetric Catalysis (pp. 1-114). Wiley-VCH. [Link]

-

Zhang, X., et al. (2022). Cobalt-Catalyzed Asymmetric Hydrogenation of Enamides: Insights into Mechanisms and Solvent Effects. Organometallics, 41(15), 2027-2036. [Link]

-

Forró, E., & Fülöp, F. (2003). Resolution of β-amino esters by Candida antarctica lipase A and B. Tetrahedron: Asymmetry, 14(17), 2573-2578. [Link]

Sources

A Technical Guide to Methyl (3S)-3-Boc-amino-3-phenylpropionate: A Versatile Chiral Building Block for Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern drug discovery and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. Chiral building blocks are the foundational elements that enable the efficient and precise construction of complex, stereochemically defined molecules.[][2] This guide focuses on Methyl (3S)-3-Boc-amino-3-phenylpropionate, a highly valuable chiral building block derived from the non-proteinogenic β-amino acid, (S)-β-phenylalanine. We will explore its synthesis, physicochemical properties, and strategic applications, providing field-proven insights and detailed experimental protocols. This molecule serves as a pre-packaged, stereochemically defined unit, offering a reliable starting point for synthesizing advanced peptidomimetics, pharmaceutical intermediates, and other complex chiral targets.

The Strategic Importance of Chiral β-Amino Acids

Beyond the Proteome: The Role of Non-canonical Amino Acids

While the 20 proteinogenic α-amino acids form the basis of life, the world of synthetic chemistry and drug development has greatly benefited from their non-canonical counterparts. β-amino acids, in particular, are of significant interest. When incorporated into peptide chains, they alter the backbone structure, conferring resistance to enzymatic degradation and inducing unique secondary structures (e.g., β-peptides forming stable helices and sheets). This makes them powerful tools for creating novel therapeutics with improved pharmacokinetic profiles.

β-Phenylalanine Derivatives: Stability and Bioactivity

β-Phenylalanine derivatives (β-PADs) are a key structural family with considerable therapeutic potential.[3] They function as valuable scaffolds in medicinal chemistry, offering a chiral, pseudopeptidic character that can be recognized by biological systems while providing greater stability against proteolysis compared to natural α-amino acids.[4][5] The synthesis of enantiomerically pure β-PADs, however, remains a significant challenge, making pre-synthesized, high-purity building blocks essential for research and development.[3][5]

The Subject Molecule: A Pre-packaged Chiral Solution

This compound provides a solution to this synthetic challenge. It contains three key features in a single, stable molecule:

-

Defined Stereocenter: The (S)-configuration at the C3 position is fixed, allowing for direct and predictable transfer of chirality into the target molecule.

-

Orthogonal Protection: The amino group is protected by the acid-labile tert-butoxycarbonyl (Boc) group, while the carboxyl group is a methyl ester. This allows for selective deprotection and reaction at either end of the molecule.[6]

-

Hydrophobic Phenyl Moiety: The phenyl group provides a site for hydrophobic interactions, often crucial for binding to biological targets.

Physicochemical Profile and Characterization

Summarized below are the key physicochemical properties of the title compound and its essential precursors.

| Property | This compound | (3S)-3-Boc-amino-3-phenylpropanoic acid |

| Synonyms | Boc-(S)-β-Phe-OMe | Boc-(S)-β-Phe-OH, (S)-N-Boc-3-Amino-3-phenylpropanoic acid |

| CAS Number | Not explicitly found for Boc-protected ester; (S)-amino ester is 37088-66-7[7] | 103365-47-5[8] |

| Molecular Formula | C₁₅H₂₁NO₄ | C₁₄H₁₉NO₄ |

| Molecular Weight | 279.33 g/mol [9] | 265.30 g/mol [8] |

| Appearance | Typically a white to off-white solid or oil | White crystalline powder |

| Storage | Store at 2-8°C or under -20°C for long-term stability[7] | Store at room temperature or refrigerated |

Analytical Characterization:

-

¹H NMR: Expected signals would include the tert-butyl protons of the Boc group (singlet, ~1.4 ppm), methylene protons (-CH₂-, multiplet, ~2.8 ppm), the chiral methine proton (-CH-, multiplet, ~5.0 ppm), aromatic protons (multiplet, ~7.3 ppm), and the methyl ester protons (singlet, ~3.6 ppm).

-

¹³C NMR: Will show distinct signals for the carbonyls of the Boc group and the ester, the quaternary carbon of the Boc group, the chiral methine carbon, the methylene carbon, and the aromatic carbons.

-

IR Spectroscopy: Key stretches would include N-H (carbamate), C=O (carbamate and ester), and C-O bands.

-

Chiral HPLC: Essential for confirming the enantiomeric purity (e.p.) of the final product.

Synthesis and Stereochemical Integrity

The most direct and reliable synthesis of this compound starts from the commercially available chiral amino acid, (S)-3-Amino-3-phenylpropionic acid. The process is a robust two-step sequence designed to preserve the stereochemical integrity of the chiral center.

The Synthetic Strategy: A Two-Step Approach

-

N-Terminal Protection: The amino group of the starting material is protected with a tert-butoxycarbonyl (Boc) group.

-

Carboxyl Group Esterification: The carboxylic acid of the N-Boc protected intermediate is converted to its methyl ester.

Sources

- 2. Chiral Building Blocks Selection - Enamine [enamine.net]

- 3. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. METHYL (3S)-3-AMINO-3-PHENYLPROPANOATE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 9. Boc-L-phenylalanine methyl ester | C15H21NO4 | CID 9882138 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Role of the Boc Protecting Group in the Synthesis and Application of 3-Amino-3-Phenylpropionate Derivatives

An In-Depth Technical Guide:

Executive Summary

3-Amino-3-phenylpropionate derivatives are critical chiral building blocks in modern medicinal chemistry, forming the backbone of numerous therapeutic agents, including peptide-based drugs and neuroprotective agents.[1][2][3] The successful synthesis and manipulation of these molecules are fundamentally reliant on the strategic use of protecting groups to prevent unwanted side reactions and control regioselectivity.[4][5] This technical guide provides a comprehensive analysis of the tert-butyloxycarbonyl (Boc) protecting group, one of the most pivotal tools in this context. We will explore the core principles of Boc protection, its influence on the reactivity and stereochemistry of 3-amino-3-phenylpropionate derivatives, and its application in complex synthetic strategies, particularly in solid-phase peptide synthesis (SPPS). This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique advantages of the Boc group for the precise construction of high-value pharmaceutical compounds.

Introduction: The Imperative for Amine Protection

β-amino acids, such as 3-amino-3-phenylpropionate, are non-proteinogenic amino acids that confer unique structural and functional properties to peptides and small molecules.[6][] Their incorporation can enhance metabolic stability, improve pharmacokinetic profiles, and introduce specific conformational constraints, making them highly valuable in drug design.[][8]

However, the synthesis of molecules containing these derivatives is complicated by the nucleophilic nature of the primary amine. Without protection, this amine can engage in unwanted side reactions, such as self-polymerization or reaction with coupling reagents intended for the carboxylic acid terminus.[4] Therefore, the temporary masking of the amino group is a foundational requirement for controlled and predictable synthesis.[5][9] The ideal protecting group must be:

-

Easy to introduce in high yield.[4]

-

Stable to a wide range of reaction conditions.[4][]

-

Selectively removable under mild conditions that do not affect other functional groups (a principle known as orthogonality).[4][5][11]

-

Minimizes or prevents racemization at adjacent chiral centers.[4]

The tert-butyloxycarbonyl (Boc) group fulfills these criteria exceptionally well, establishing it as a cornerstone of modern organic synthesis and particularly peptide chemistry.[][][13]

The Boc Group: A Profile of a Versatile Protector

The Boc group is a carbamate-based protecting group prized for its stability under basic, nucleophilic, and catalytic hydrogenation conditions, yet it is readily cleaved under acidic conditions.[14][15] This distinct reactivity profile is central to its utility.

2.1. Mechanism of N-Boc Protection

The introduction of the Boc group (N-tert-butoxycarbonylation) is typically achieved by reacting the free amine of the 3-amino-3-phenylpropionate derivative with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[16][17] The amine acts as a nucleophile, attacking one of the carbonyl carbons of the Boc anhydride.[17][18] The subsequent collapse of the tetrahedral intermediate releases carbon dioxide, a t-butoxide anion, and the N-Boc protected product.[15]

Caption: Mechanism of N-Boc protection of an amine.

2.2. Key Advantages in Synthesis

-

Enhanced Stability and Solubility: The Boc group increases the steric bulk and lipophilicity of the amino acid derivative, which can improve its solubility in organic solvents and enhance its stability during reactions and purification.[2][3][19]

-

Chemoselectivity: By masking the highly reactive amino group, the Boc group ensures that other chemical transformations, such as esterification of the carboxylic acid or coupling reactions, occur with high fidelity and without competitive side reactions.[14][20]

-

Orthogonal Protection Schemes: The acid-lability of the Boc group contrasts with the base-lability of the Fmoc (9-fluorenylmethyloxycarbonyl) group and the hydrogenolysis-lability of the Cbz (carboxybenzyl) group. This allows for the implementation of sophisticated, multi-step syntheses where different protecting groups can be removed selectively without disturbing others.[5][11][21]

Orthogonal Strategies: The Power of Selectivity

In the synthesis of complex peptides or modified molecules, multiple protecting groups are often required. The ability to remove one without affecting the others is known as orthogonality.[5][11] The Boc group is a central component of the "Boc/Bzl" strategy, which is often compared to the more modern "Fmoc/tBu" strategy.

Table 1: Comparison of Major Orthogonal Protection Strategies in Peptide Synthesis

| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy | References |

| α-Amino Protection | Boc (tert-butoxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl) | [21] |

| α-Amino Deprotection | Acid-labile (e.g., TFA) | Base-labile (e.g., 20% piperidine in DMF) | [21] |

| Side-Chain Protection | Strong acid-labile (e.g., Bzl, Tos) | Acid-labile (e.g., tBu, Trt, Boc) | [21] |

| Final Cleavage | Very strong acid (e.g., HF, TFMSA) | Strong acid (e.g., TFA) | [21] |

| Orthogonality | Quasi-orthogonal | Fully orthogonal | [21] |

| Advantages | Effective for long or hydrophobic peptides prone to aggregation.[] | Milder deprotection conditions, suitable for acid-sensitive peptides. | [21] |

| Disadvantages | Harsh final cleavage conditions can degrade sensitive residues; requires specialized equipment.[21] | Aggregation can be an issue; base-lability of Fmoc can be problematic for certain sequences. | [] |

The Boc/Bzl strategy, while older, remains highly relevant for synthesizing long or difficult sequences, as the strong acidic deprotection steps can disrupt secondary structures and prevent aggregation.[]

Experimental Workflows and Protocols

The following protocols are standardized procedures for the protection and deprotection of 3-amino-3-phenylpropionate derivatives.

4.1. Protocol 1: N-Boc Protection of Ethyl 3-Amino-3-phenylpropionate

This protocol describes a standard method for protecting the amino group of an amino ester.

Materials:

-

Ethyl 3-amino-3-phenylpropionate

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents)

-

Triethylamine (TEA) (1.5 equivalents) or Sodium Bicarbonate (NaHCO₃)

-

Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

Procedure:

-

Dissolve the ethyl 3-amino-3-phenylpropionate in THF.

-

Add the base (e.g., TEA) to the solution and stir for 5-10 minutes at room temperature.

-

Add Boc₂O to the reaction mixture portion-wise or as a solution in THF.

-

Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.

-

Redissolve the residue in a water-immiscible solvent like ethyl acetate.

-

Wash the organic layer sequentially with 1M HCl (if TEA was used), saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the N-Boc protected product, which can be purified further by column chromatography if necessary.

4.2. Protocol 2: Acid-Catalyzed Deprotection of N-Boc-3-amino-3-phenylpropionic Acid

This protocol details the removal of the Boc group to liberate the free amine, a critical step before a subsequent coupling reaction.

Materials:

-

N-Boc-3-amino-3-phenylpropionic acid derivative

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Dithioethane (DTE) or anisole (scavenger, optional but recommended)

-

Diethyl ether (cold)

-

Centrifuge or filtration apparatus

Procedure:

-

Safety Note: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment (gloves, safety glasses).

-

Dissolve the N-Boc protected compound in DCM. If the substrate is susceptible to alkylation by the released tert-butyl cation, add a scavenger like anisole or DTE (1-5% v/v).[9]

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add TFA to the solution to a final concentration of 25-50% (v/v).[9]

-

Stir the reaction mixture at room temperature for 1-2 hours. Monitor deprotection by TLC or LC-MS.

-

Once complete, concentrate the reaction mixture under reduced pressure to remove the bulk of the TFA and DCM.[22]

-

Precipitate the deprotected product (as a TFA salt) by adding the concentrated residue to a large volume of cold diethyl ether.[22]

-

Collect the solid product by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum.[22] The resulting amine salt is often used directly in the next coupling step after neutralization.

Caption: A typical synthetic workflow in peptide synthesis.

Conclusion: The Enduring Utility of the Boc Group

The Boc protecting group is an indispensable tool in the synthesis of 3-amino-3-phenylpropionate derivatives and their subsequent incorporation into larger, more complex molecules. Its robust stability under a wide range of conditions, coupled with its clean and efficient removal under acidic protocols, provides chemists with a high degree of control over synthetic pathways.[14][15] This control is paramount in the field of drug development, where structural precision directly translates to biological activity and therapeutic efficacy.[1][19] As the demand for sophisticated peptide-based therapeutics and chiral small molecules continues to grow, the strategic application of the Boc group will remain a fundamental and enabling technology for innovation in medicinal chemistry.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Critical Role of Boc-(S)-3-Amino-3-phenylpropionic Acid in Modern Peptide Therapeutics. Retrieved from [Link]

-

Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123–139. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Peptide Synthesis: The Role of Boc-Protected Amino Acids. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

-

MH Chem. (2022, August 13). Amine Boc protection-Mechanism and Reaction Setup [Video]. YouTube. Retrieved from [Link]

-

Azizi, M., et al. (2024). Synthesis and Characterization of Short α and β-Mixed Peptides with Excellent Anti-Lipase Activities. Molecules, 29(3), 724. Retrieved from [Link]

-

jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube. Retrieved from [Link]

-

Reddy, G. V. R., et al. (2024). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. RSC Advances, 14(49), 35863-35870. Retrieved from [Link]

-

Giri, R., et al. (2019). A mild, practical, and straight forward method for Boc deprotection and its use in peptide synthesis both in solution and on solid support. ChemistrySelect, 4(34), 10037-10041. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. biosynth.com [biosynth.com]

- 5. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. peptide.com [peptide.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 13. nbinno.com [nbinno.com]

- 14. Boc-Protected Amino Groups [organic-chemistry.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Amine Protection / Deprotection [fishersci.co.uk]

- 17. jk-sci.com [jk-sci.com]

- 18. youtube.com [youtube.com]

- 19. chemimpex.com [chemimpex.com]

- 20. researchgate.net [researchgate.net]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

The Unseen Backbone: A Technical Guide to the Biological Significance of β-Amino Acids and the Archetypal 3-Amino-3-Phenylpropionate

Foreword: Beyond the Canonical Twenty

In the intricate tapestry of life, the twenty proteinogenic α-amino acids have long held the spotlight. They are the fundamental monomers that polymerize to form the vast and varied proteome, governing virtually all cellular processes. However, a fascinating and functionally diverse class of amino acids, the β-amino acids, exists just one carbon atom removed from their α-counterparts. This seemingly minor structural alteration imparts profound and advantageous changes in their chemical and biological properties. This guide provides a comprehensive exploration of the biological significance of β-amino acids, with a particular focus on the archetypal molecule, 3-amino-3-phenylpropionate. We will delve into their unique structural attributes, their impact on peptide and protein architecture, their burgeoning role in drug discovery, and the experimental methodologies crucial for their synthesis and characterization. This document is intended for researchers, scientists, and professionals in drug development who seek to leverage the unique potential of these non-canonical amino acids.

The β-Amino Acid Paradigm: A Structural Perspective

The defining feature of a β-amino acid is the location of the amino group on the β-carbon, two atoms away from the carboxyl group, in contrast to α-amino acids where the amino group is attached to the α-carbon.[1] This extended backbone introduces a higher degree of conformational flexibility and the potential for a greater diversity of side-chain presentations.[2]

Two primary classifications of β-amino acids exist based on the substitution pattern:

-

β²-amino acids: The side chain is attached to the α-carbon (C2).

-

β³-amino acids: The side chain is attached to the β-carbon (C3).

This structural nuance allows for the creation of a vast array of stereo- and regioisomers, significantly expanding the chemical space for molecular design compared to their α-amino acid counterparts.[3]

3-Amino-3-Phenylpropionate: An Archetype in Focus

3-Amino-3-phenylpropionic acid, also known as β-phenylalanine, serves as an excellent model for understanding the properties and potential of β-amino acids. Its structure consists of a phenyl group attached to the β-carbon, imparting specific steric and electronic properties.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3-amino-3-phenylpropionate is essential for its application in various research and development contexts.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₂ | |

| Molecular Weight | 165.19 g/mol | |

| Melting Point | 222 °C (decomposes) | |

| pKa | ~9.2 (amino group), ~3.7 (carboxyl group) | Estimated based on similar structures |

| LogP | 1.1611 | [1] |

| Solubility | Soluble in hot water and alcohols |

Table 1: Physicochemical properties of 3-Amino-3-phenylpropionate.

Synthesis of 3-Amino-3-Phenylpropionate

The synthesis of β-amino acids, including 3-amino-3-phenylpropionate, can be achieved through both chemical and enzymatic routes. The choice of method depends on the desired stereochemistry, scale, and available resources.

A classic and versatile method for the synthesis of β-amino acids is the Rodionov reaction. This one-pot condensation reaction involves an aldehyde, malonic acid, and ammonia or an amine in an alcoholic solvent.

Experimental Protocol: Rodionov Synthesis of 3-Amino-3-phenylpropionate

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add benzaldehyde (1 equivalent), malonic acid (1.2 equivalents), and ammonium acetate (1.5 equivalents) in absolute ethanol.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. The product, 3-amino-3-phenylpropionic acid, will precipitate out of the solution.

-

Purification: Collect the precipitate by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials. The crude product can be further purified by recrystallization from hot water or an ethanol/water mixture.

Sources

Spectroscopic Characterization of Methyl (3S)-3-Boc-amino-3-phenylpropionate: A Technical Guide

This technical guide provides a detailed analysis of the expected spectroscopic data for Methyl (3S)-3-Boc-amino-3-phenylpropionate, a key building block in synthetic organic chemistry and drug development. The interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for the structural elucidation and purity assessment of this compound. This document offers field-proven insights into the experimental considerations and the causal relationships behind the spectral features, grounded in authoritative references.

Introduction to this compound

This compound (CAS No. 190189-97-0) is a chiral, protected amino acid ester. The tert-butyloxycarbonyl (Boc) protecting group on the amine and the methyl ester at the carboxylic acid terminus render it a versatile intermediate for peptide synthesis and the creation of various pharmaceutical agents. Accurate spectroscopic analysis is paramount to ensure its stereochemical integrity and chemical purity.

Molecular Structure:

Physical Properties:

| Property | Value | Reference |

| CAS Number | 190189-97-0 | [1] |

| Molecular Formula | C₁₅H₂₁NO₄ | [1] |

| Molecular Weight | 279.33 g/mol | |

| Melting Point | 95-96 °C | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

For quantitative analysis, a known amount of an internal standard can be added.

Instrument Parameters (Typical for a 400 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single pulse

-

Number of Scans: 16-32

-

Acquisition Time: ~3-4 seconds

-

Relaxation Delay: 1-2 seconds

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled

-

Number of Scans: 1024-4096

-

Acquisition Time: ~1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

The predicted ¹H NMR spectrum is based on the analysis of its structural features and comparison with the known spectrum of its isomer, Boc-L-phenylalanine methyl ester.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Causality |

| ~7.20-7.40 | m | 5H | Ar-H | The five protons of the phenyl group will appear as a complex multiplet in the aromatic region. |

| ~5.20 | m | 1H | NH | The amide proton signal is often broad and its chemical shift can be concentration and solvent dependent. |

| ~5.00 | m | 1H | CH (Ph) | This methine proton is coupled to the adjacent methylene protons and the NH proton, resulting in a multiplet. |

| ~3.65 | s | 3H | OCH ₃ | The methyl ester protons appear as a sharp singlet as there are no adjacent protons to couple with. |

| ~2.80 | m | 2H | CH ₂(ester) | These methylene protons are diastereotopic and will likely appear as a multiplet due to coupling with the benzylic CH. |

| ~1.40 | s | 9H | C(CH ₃)₃ | The nine equivalent protons of the tert-butyl group of the Boc protecting group will appear as a strong singlet. |

Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

The predicted ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale and Causality |

| ~172 | C =O (ester) | The ester carbonyl carbon is typically found in this downfield region. |

| ~155 | C =O (Boc) | The carbamate carbonyl carbon of the Boc group is also in the downfield region. |

| ~141 | Ar-C (quat.) | The quaternary carbon of the phenyl group attached to the chiral center. |

| ~128.5 | Ar-C H | Aromatic methine carbons. |

| ~127.5 | Ar-C H | Aromatic methine carbons. |

| ~126.5 | Ar-C H | Aromatic methine carbons. |

| ~80 | C (CH₃)₃ | The quaternary carbon of the Boc group. |

| ~52 | OC H₃ | The methyl carbon of the ester. |

| ~51 | C H(Ph) | The chiral benzylic carbon. |

| ~41 | C H₂(ester) | The methylene carbon adjacent to the ester. |

| ~28 | C(C H₃)₃ | The three equivalent methyl carbons of the Boc group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound will exhibit characteristic absorption bands for the N-H, C=O, and C-O bonds.

Experimental Protocol: FTIR Spectroscopy

Attenuated Total Reflectance (ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the spectrum.

KBr Pellet Method:

-

Grind 1-2 mg of the sample with ~100 mg of dry KBr powder in an agate mortar.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Place the pellet in the sample holder for analysis.

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Rationale and Causality |

| ~3350 | N-H stretch | Amide | The N-H stretching vibration of the Boc-protected amine. |

| ~3030 | C-H stretch | Aromatic | C-H stretching of the phenyl group. |

| ~2980, 2930 | C-H stretch | Aliphatic | Asymmetric and symmetric stretching of the methyl and methylene groups. |

| ~1740 | C=O stretch | Ester | The carbonyl stretch of the methyl ester is a strong, sharp band. |

| ~1690 | C=O stretch | Carbamate (Boc) | The carbonyl stretch of the Boc group is also a strong absorption. |

| ~1520 | N-H bend | Amide | The N-H bending vibration is characteristic of secondary amides. |

| ~1250, 1160 | C-O stretch | Ester & Carbamate | Stretching vibrations of the C-O single bonds. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Experimental Protocol: Mass Spectrometry

Electron Ionization (EI-MS):

-

A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the ion source.

-

The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV).

Electrospray Ionization (ESI-MS):

-

A dilute solution of the sample is infused into the ESI source.

-

A high voltage is applied, leading to the formation of a fine spray of charged droplets.

-

The solvent evaporates, leading to the formation of protonated molecules [M+H]⁺.

Predicted Mass Spectral Data (EI-MS)

The fragmentation pattern in EI-MS is often complex but highly informative.

| m/z | Ion | Proposed Fragmentation Pathway |

| 279 | [M]⁺ | Molecular ion peak. |

| 223 | [M - C₄H₈]⁺ | Loss of isobutylene from the Boc group. |

| 178 | [M - Boc]⁺ | Loss of the entire Boc group. |

| 160 | [M - Boc - H₂O]⁺ | Subsequent loss of water from the [M - Boc]⁺ ion. |

| 104 | [C₆H₅CH=NH₂]⁺ | Cleavage of the bond between the chiral carbon and the methylene group. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment from benzyl-containing compounds. |

| 57 | [C₄H₉]⁺ | tert-Butyl cation from the Boc group. |

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for Spectroscopic Analysis.

Key Fragmentation Pathway in Mass Spectrometry

The fragmentation of the Boc group is a characteristic feature in the mass spectrum of Boc-protected amino acids.

Caption: Key MS Fragmentation Pathways.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a robust methodology for its structural confirmation and purity assessment. The predicted spectral data, based on fundamental principles and comparison with closely related structures, serves as a reliable guide for researchers in the fields of synthetic chemistry and drug development. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, enabling confident characterization of this important chemical entity.

References

-

PubChem. (n.d.). Methyl 3-amino-3-phenylpropionate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-phenylpropionate. Retrieved from [Link]

-

Scholars Research Library. (n.d.). Synthesis and characterization of 2-Amino-N-(2-amino ethyl)-3-phenyl-propionamide. Der Pharma Chemica. Retrieved from [Link]

-

Request PDF. (2025). Synthesis of Amino Acid Ester Isocyanates: Methyl (S)-2-Isocyanato-3-Phenylpropanoate. Retrieved from [Link]

-

PubChem. (n.d.). (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid. Retrieved from [Link]

Sources

A Technical Guide to Methyl (3S)-3-Boc-amino-3-phenylpropionate: Sourcing, Specification, and Application

Executive Summary: Methyl (3S)-3-(tert-butoxycarbonylamino)-3-phenylpropionate is a high-value chiral building block pivotal to modern drug discovery and development. As a protected β-amino acid ester, its unique structure is instrumental in the synthesis of peptidomimetics, constrained peptides, and other complex molecular architectures targeting a range of therapeutic areas. This guide serves as a comprehensive resource for researchers, chemists, and procurement specialists, providing in-depth insights into the compound's properties, commercial landscape, supplier evaluation, quality control, and safe handling protocols. By synthesizing technical data with practical field insights, this document aims to empower scientific professionals to source and utilize this critical reagent with confidence and precision.

Compound Profile and Physicochemical Properties

A foundational understanding of a reagent's identity and properties is the bedrock of successful research. Misidentification, particularly regarding stereochemistry, can lead to significant setbacks in a synthesis campaign.

Chemical Identity

The compound is an N-terminally protected derivative of the (S)-enantiomer of β-phenylalanine methyl ester. The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group, stable to a wide range of reaction conditions but readily removable under acidic conditions, making it ideal for multi-step syntheses.

| Identifier | Value |

| Systematic Name | Methyl (3S)-3-[(tert-butoxycarbonyl)amino]-3-phenylpropanoate |

| Common Synonyms | METHYL (3S)-3-AMINO-3-PHENYLPROPANOATE[1], (S)-3-Amino-3-phenylpropionic acid methyl ester[1] |

| CAS Number | 37088-66-7[1] |

| Molecular Formula | C₁₅H₂₁NO₄ |

| Molecular Weight | 279.33 g/mol |

Note: The racemic version (CAS 14898-52-3) and the hydrochloride salt of the deprotected amine (CAS 144494-72-4) are distinct chemicals and should not be used interchangeably.[2][3]

Structural Significance

The molecule's utility is derived from three key features:

-

β-Amino Acid Backbone: Unlike natural α-amino acids, the β-amino acid structure induces unique conformational constraints in peptides, enhancing proteolytic stability and allowing for the mimicry of specific secondary structures (e.g., turns and helices).

-

(S)-Stereocenter: The defined stereochemistry is crucial for enantioselective interactions with biological targets like enzymes and receptors.

-

Boc Protecting Group: Essential for controlled, sequential chemical reactions, particularly in solid-phase peptide synthesis (SPPS), preventing unwanted side reactions at the nitrogen terminus.[4]

Physicochemical Data

The physical properties dictate the appropriate handling, storage, and reaction conditions for the compound.

| Property | Typical Value / Condition | Rationale and Scientific Insight |

| Appearance | White to pale yellow solid or low-melting solid[1] | Color variation can indicate minor impurities; a pure compound is typically a white crystalline solid. |

| Solubility | Soluble in Methanol, Ethyl Acetate, Dichloromethane, Chloroform[1] | Good solubility in common organic solvents facilitates its use in a wide range of synthetic transformations. |

| Storage | Store at -20°C under an inert atmosphere[1][2] | Low temperature and inert atmosphere are critical to prevent gradual degradation, particularly hydrolysis of the ester and potential degradation of the Boc group over long-term storage. |

Significance in Research and Drug Development

The strategic incorporation of non-natural amino acids is a cornerstone of modern medicinal chemistry. Methyl (3S)-3-Boc-amino-3-phenylpropionate is not merely a reagent but a tool for imparting drug-like properties to novel therapeutic candidates.

Application in Peptidomimetic and Chiral Synthesis

This compound is a key starting material for creating peptidomimetics, which are molecules designed to mimic the biological activity of natural peptides but with improved pharmacological properties, such as enhanced stability and oral bioavailability. Its defined stereochemistry ensures the final product is enantiomerically pure, a strict requirement for clinical development. β-amino acids are essential components in the synthesis of many biologically active compounds.[5][6]

The diagram below illustrates the central role of the title compound as a versatile building block in the synthetic pipeline.

Commercial Availability and Supplier Landscape

Navigating the chemical supplier market requires diligence. Availability, purity, scale, and documentation can vary significantly between vendors.

Key Supplier Identification

The compound is available from a range of suppliers catering to different scales, from discovery research (mg) to process development (kg). The following table summarizes prominent and representative suppliers. It is crucial for the end-user to request a lot-specific Certificate of Analysis before purchase.

| Supplier Category | Representative Vendors | Typical Scale | Target Audience & Insights |

| Major Global Distributors | Sigma-Aldrich (Merck), Thermo Fisher Scientific | mg to g | Broad catalog, reliable logistics. Often the first choice for academic and early-stage research. Ensure the correct CAS number is selected as many related derivatives exist.[7][8] |

| Specialty Building Block Suppliers | Combi-Blocks, AstaTech, Chem-Impex | g to 100s of g | Focus on novel and diverse chemical scaffolds for medicinal chemistry. Often provide high-quality, well-characterized materials.[4][7] |

| Manufacturers & Traders | Conier Chem&Pharma, Chongqing Chemdad | g to kg | Often the primary source or have direct manufacturing contacts. May offer better pricing for larger quantities but require more stringent qualification from the buyer.[1] |

Procurement Workflow for Researchers

A systematic approach to procurement ensures that the acquired material meets the stringent requirements of the research, preventing costly delays.

Sources

- 1. METHYL (3S)-3-AMINO-3-PHENYLPROPANOATE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. methyl 3-amino-3-phenylpropanoate|14898-52-3|lookchem [lookchem.com]

- 3. Methyl (S)-3-phenyl-beta-alaninate hydrochloride | C10H14ClNO2 | CID 22940671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methyl 3 phenylpropionate | Sigma-Aldrich [sigmaaldrich.com]

- 8. Methyl 3-phenylpropionate, 98% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

A Senior Application Scientist's Guide to the Enantioselective Synthesis of β-Amino Acid Derivatives

Introduction: The Ascendancy of Chiral β-Amino Acids in Modern Chemistry

Enantiomerically pure β-amino acids and their derivatives have emerged as indispensable building blocks in contemporary chemical and pharmaceutical sciences.[1][2][3] Their incorporation into peptides leads to the formation of "β-peptides," which exhibit stable, predictable secondary structures like helices and sheets, much like their α-peptide counterparts.[1] A key advantage of β-peptides is their enhanced resistance to enzymatic degradation, a critical attribute for the development of novel therapeutics with improved pharmacokinetic profiles.[3] Consequently, enantioselective methods for their synthesis are of paramount importance, driving significant research efforts in academia and industry.[1][4] This guide provides an in-depth exploration of the core strategies for the enantioselective synthesis of β-amino acid derivatives, focusing on the underlying principles and practical applications of each methodology.

Strategic Approaches to Enantioselective β-Amino Acid Synthesis

The synthesis of chiral β-amino acids can be broadly categorized into several key strategies, each with its own set of advantages and mechanistic nuances. This guide will delve into the following pivotal methods:

-

Asymmetric Hydrogenation of Enamides: A powerful and atom-economical method for the direct formation of the chiral β-amino stereocenter.

-

Enantioselective Conjugate Addition (Michael Addition): A versatile approach for carbon-nitrogen bond formation at the β-position of α,β-unsaturated carbonyl compounds.

-

Asymmetric Mannich Reaction: A convergent strategy involving the reaction of an enolate or its equivalent with an imine to construct the β-amino carbonyl framework.

-

Enzymatic and Chemoenzymatic Methods: Leveraging the exquisite selectivity of enzymes for the resolution of racemic mixtures or the direct asymmetric synthesis of β-amino acids.

Asymmetric Hydrogenation: A Direct and Efficient Route

Catalytic asymmetric hydrogenation represents one of the most direct and atom-efficient methods for producing enantiopure β-amino acids from prochiral enamides.[5][6] The success of this approach hinges on the design and selection of chiral transition metal catalysts, typically based on rhodium or ruthenium, complexed with chiral phosphine ligands.[1][7]

Causality in Catalyst and Ligand Selection

The choice of metal and ligand is critical for achieving high enantioselectivity. Rhodium and ruthenium complexes are widely employed due to their excellent catalytic activity in hydrogenation reactions.[1][7] The chiral ligand, which coordinates to the metal center, creates a chiral environment that directs the hydrogenation to one face of the prochiral enamide substrate.

A significant challenge in the asymmetric hydrogenation of β-enamides has been the requirement for an acyl protecting group on the nitrogen atom.[5] This group was traditionally thought to be essential for chelation to the metal center, which in turn leads to high reactivity and selectivity.[5] However, recent advancements have led to the development of catalyst systems, such as Rh complexes with Josiphos-type ligands, that can directly hydrogenate unprotected enamino esters and amides with high yields and enantiomeric excesses (ee).[5] This circumvents the need for protection and deprotection steps, enhancing the overall efficiency of the synthesis.[5]

For the synthesis of β²-amino acids, prochiral β-substituted α-aminomethylacrylates are common substrates.[6] Rhodium catalysts bearing commercially available phosphorus ligands have been extensively tested for their asymmetric hydrogenation.[6] It has been observed that a chiral N-α-phenylethyl group on the substrate can enhance the stereodiscriminating ability of the chiral catalyst, a phenomenon known as a "matching pair effect".[6]

Illustrative Catalytic Cycle: Asymmetric Hydrogenation

Caption: Fig. 1: Generalized Catalytic Cycle for Asymmetric Hydrogenation.

Experimental Protocol: Asymmetric Hydrogenation of a β-Enamido Ester

This protocol is a representative example of the asymmetric hydrogenation of a β-enamido ester using a rhodium-based catalyst.

Materials:

-

β-(Acetylamino)acrylate substrate (1.0 mmol)

-

[Rh(COD)₂(CH₃)₃SO₃] (0.01 mmol, 1 mol%)

-

(R,R)-Me-DuPhos ligand (0.011 mmol, 1.1 mol%)

-

Methanol (5 mL, degassed)

-

Hydrogen gas (H₂)

Procedure:

-

In a glovebox, a Schlenk flask is charged with the β-(acetylamino)acrylate substrate, [Rh(COD)₂(CH₃)₃SO₃], and the (R,R)-Me-DuPhos ligand.

-

Degassed methanol is added to the flask, and the mixture is stirred until a homogeneous solution is obtained.

-

The flask is sealed, removed from the glovebox, and connected to a hydrogen line.

-

The flask is purged with hydrogen gas (3 cycles of vacuum and H₂ backfill).

-

The reaction is stirred under a positive pressure of H₂ (typically 1-10 atm) at room temperature for 12-24 hours.

-

Upon completion (monitored by TLC or GC), the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel to afford the chiral β-amino acid ester.

-

The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Self-Validation:

-

Expected Yield: >95%

-

Expected Enantiomeric Excess: >95% ee

-

Analytical Verification: ¹H NMR, ¹³C NMR, and chiral HPLC analysis of the product should be compared to literature data for the specific substrate.

Enantioselective Conjugate Addition: Versatility in C-N Bond Formation

The conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, also known as the aza-Michael addition, is a powerful method for constructing the β-amino acid framework.[2] The enantioselectivity of this reaction can be controlled through the use of chiral catalysts, including metal complexes and organocatalysts, or by employing chiral auxiliaries.[8]

Organocatalyzed Conjugate Addition

In recent years, organocatalysis has emerged as a prominent strategy for enantioselective conjugate additions.[9][10] Chiral thiourea derivatives have proven to be particularly effective catalysts.[9] These catalysts are believed to function as bifunctional activators, where the thiourea moiety activates the enoate substrate through hydrogen bonding, while a basic site on the catalyst deprotonates the nitrogen nucleophile.[9] This dual activation brings the reactants into close proximity within a chiral environment, facilitating a highly enantioselective transformation.

Proposed Mechanism of Thiourea-Catalyzed Conjugate Addition

Caption: Fig. 2: Proposed Mechanism for Thiourea-Catalyzed Conjugate Addition.

Data Summary: Enantioselective Conjugate Addition

| Catalyst | Substrate | Nucleophile | Yield (%) | ee (%) | Reference |

| Chiral Thiourea | Pyrazole-derived enoate | O-protected hydroxylamine | High | High | [9] |

| Cu(OAc)₂/(R)-BINAP | α,β-Unsaturated carboxylic acid | N-diphenylphosphinyl (DPP) imine | 96 | 95 | [11] |

| Chiral Lithium Amide | α,β-Unsaturated carbonyl | Lithium (α-methylbenzyl)benzylamide | - | High (diastereoselectivity) | [12] |

Asymmetric Mannich Reaction: A Convergent Approach

The Mannich reaction, which involves the addition of an enolate or its equivalent to an imine, is a cornerstone of C-C bond formation and a highly convergent route to β-amino acids.[13][14] The development of catalytic, enantioselective versions of this reaction has been a significant area of research.[15]

Bifunctional Catalysis in the Mannich Reaction

Similar to conjugate additions, bifunctional organocatalysts have proven highly effective in asymmetric Mannich reactions. Cinchona alkaloids bearing a thiourea functionality can catalyze the direct Mannich reaction of malonates with N-Boc protected imines.[13] The catalyst is thought to activate the imine through hydrogen bonding with the thiourea moiety, while the tertiary amine of the cinchona alkaloid acts as a Brønsted base to deprotonate the malonate.[13] This cooperative catalysis enables the reaction to proceed with high enantioselectivity under mild conditions.[13]

Experimental Workflow: Asymmetric Mannich Reaction

Caption: Fig. 3: General Experimental Workflow for an Asymmetric Mannich Reaction.

Enzymatic and Chemoenzymatic Strategies

Biocatalysis offers an environmentally friendly and highly selective alternative for the synthesis of chiral β-amino acids.[15] Enzymes can be used in kinetic resolutions of racemic mixtures or, more desirably, in dynamic kinetic resolutions (DKR) that can theoretically afford a 100% yield of a single enantiomer.[16][17]

Dynamic Kinetic Resolution (DKR)

DKR combines an enzymatic kinetic resolution with in situ racemization of the slower-reacting enantiomer.[18] This allows for the complete conversion of a racemic starting material into a single enantiomer of the product. For example, β-aminopeptidases can selectively hydrolyze the L-enantiomer of a racemic β-amino acid amide.[19] In the presence of a suitable racemization catalyst, the remaining D-enantiomer is continuously racemized, allowing the enzyme to eventually convert the entire starting material into the L-β-amino acid.[19]

More advanced DKR processes have been developed for the synthesis of β-branched α-amino acids using transaminases.[16] These reactions can establish two contiguous stereocenters with high diastereo- and enantioselectivity.[16]

Conceptual Overview of Dynamic Kinetic Resolution

Caption: Fig. 4: Principle of Dynamic Kinetic Resolution.

Conclusion and Future Outlook

The enantioselective synthesis of β-amino acid derivatives is a vibrant and rapidly evolving field. While significant progress has been made in the development of catalytic and enzymatic methods, the quest for more efficient, sustainable, and broadly applicable strategies continues. Future research will likely focus on the development of novel catalysts with even higher activities and selectivities, the expansion of substrate scope to include more complex and functionalized molecules, and the integration of these synthetic methods into the streamlined production of β-peptide-based drugs and other high-value products. The principles and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to navigate this exciting area of chemical synthesis.

References

-

Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Arts & Sciences Electronic Theses and Dissertations. [Link]

-

Singh, S. K., & Singh, S. K. (2015). Enantioselective Synthesis of β-amino acids: A Review. Modern Chemistry & Applications, 3(4). [Link]

-

Tang, W., & Zhang, X. (2002). Highly Efficient Synthesis of β-Amino Acid Derivatives via Asymmetric Hydrogenation of Unprotected Enamines. Journal of the American Chemical Society, 124(48), 14544-14545. [Link]

-

Yoon, T. P., & Jacobsen, E. N. (2003). Organocatalysis in Conjugate Amine Additions. Synthesis of β-Amino Acid Derivatives. Journal of the American Chemical Society, 125(16), 4728-4729. [Link]

-

Singh, S. K., & Singh, S. K. (2015). Enantioselective Synthesis of β-amino acids: A Review. ResearchGate. [Link]

-

Wang, J., Li, H., & Deng, L. (2006). The Mannich Reaction of Malonates with Simple Imines Catalyzed by Bifunctional Cinchona Alkaloids: Enantioselective Synthesis of β-Amino Acids. Journal of the American Chemical Society, 128(25), 8156-8157. [Link]

-

Guérin, D. J., & Miller, S. J. (2003). A catalytic asymmetric method for the synthesis of gamma-unsaturated beta-amino acid derivatives. Journal of the American Chemical Society, 125(29), 8790-8791. [Link]

-

Lecourt, T., & Micouin, L. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews, 39(4), 1318-1332. [Link]

-

Davies, S. G., & Ichihara, O. (1991). Asymmetric Synthesis of β-Amino Acids via the Michael Addition of Chiral Metal Amides. Tetrahedron: Asymmetry, 2(3), 183-186. [Link]

-

Li, F., Yang, L. C., Zhang, J., Cheng, J., & Wang, Y. (2021). Stereoselective Synthesis of β‐Branched Aromatic α‐Amino Acids via Biocatalytic Dynamic Kinetic Resolution. Angewandte Chemie International Edition, 60(33), 17680-17685. [Link]

-

Buchwald, S. L., & Johnson, J. S. (2012). Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry. Journal of the American Chemical Society, 134(4), 2136-2139. [Link]

-

Jacobsen, E. N., & Sigman, M. S. (2002). Asymmetric Catalytic Mannich Reactions Catalyzed by Urea Derivatives: Enantioselective Synthesis of β-Aryl-β-Amino Acids. Journal of the American Chemical Society, 124(19), 5350-5351. [Link]

-

Shibasaki, M., & Kumagai, N. (2017). Diastereo‐ and Enantioselective Reductive Mannich‐type Reaction of α,β‐Unsaturated Carboxylic Acids to Ketimines: A Direct Entry to Unprotected β2,3,3‐Amino Acids. Angewandte Chemie International Edition, 56(49), 15695-15699. [Link]

-

Wang, J., & Li, H. (2013). Organocatalytic asymmetric synthesis of β(3)-amino acid derivatives. Organic & Biomolecular Chemistry, 11(29), 4737-4749. [Link]

-

Singh, S. K., & Singh, S. K. (2015). Enantioselective Synthesis of β-amino acids: A Review. ResearchGate. [Link]

-

Jacobsen, E. N., & Sigman, M. S. (2002). Organocatalytic asymmetric synthesis of β3-amino acid derivatives. Organic & Biomolecular Chemistry, 11(29), 4737-49. [Link]

-

Brière, J. F., & Maruoka, K. (2017). Enantioselective Catalytic Synthesis of α-Halogenated α-Aryl-β2,2-amino Acid Derivatives. ACS Catalysis, 7(1), 579-583. [Link]

-

Straub, M. R. (2021). Enantioselective Synthesis of β-Amino Acid Derivatives Using Amidine-Based and Bifunctional Organocatalysts. ProQuest. [Link]

-

Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. [Link]

-

Heck, T., & Bornscheuer, U. T. (2017). Kinetic Resolution of Aliphatic β-Amino Acid Amides by β-Aminopeptidases. ChemBioChem, 18(11), 1025-1030. [Link]

-

Börner, A. (2008). Synthesis of chiral β2-amino acids by asymmetric hydrogenation. Tetrahedron: Asymmetry, 19(17), 1979-1991. [Link]

-

Wang, D., & Zhu, J. (2022). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Nature Communications, 13(1), 2119. [Link]

-

Zhang, X. (2000). Practical Syntheses of β-Amino Alcohols via Asymmetric Catalytic Hydrogenation. The Journal of Organic Chemistry, 65(19), 6223-6226. [Link]

-

Organic Chemistry Portal. (n.d.). β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition. [Link]

-

Pericàs, M. A. (2016). Recent Progress and Developments in Chemoenzymatic and Biocatalytic Dynamic Kinetic Resolution. Accounts of Chemical Research, 49(1), 125-136. [Link]

-

Sibi, M. P., & Petrovic, G. (2007). Synthesis of Beta-Substituted Alpha-Amino Acids via Lewis Acid Promoted Enantioselective Radical Conjugate Additions. The Journal of Organic Chemistry, 72(22), 8272-8283. [Link]

-

List, B. (2018). Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. Journal of the American Chemical Society, 140(10), 3795-3799. [Link]

-

Davies, H. M. L. (2012). Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. Beilstein Journal of Organic Chemistry, 8, 1075-1098. [Link]

-

Asano, Y., & Komeda, H. (1998). New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ε-Caprolactam Racemase. Applied and Environmental Microbiology, 64(11), 4430-4434. [Link]

-

Wikipedia. (n.d.). Asymmetric hydrogenation. [Link]

-

Bäckvall, J. E. (2022). Recent Progress and Developments in Chemoenzymatic and Biocatalytic Dynamic Kinetic Resolution. Chemical Reviews, 122(6), 6330-6389. [Link]

-

de Vries, J. G., & Faber, K. (2013). Recent advances in enzymatic and chemical deracemisation of racemic compounds. Chemical Society Reviews, 42(22), 8879-8893. [Link]

-

Zhang, X. (2019). Synthesis of Chiral β-Fluoroalkyl β-Amino Acid Derivatives via Palladium-Catalyzed Hydrogenation. The Journal of Organic Chemistry, 84(15), 9636-9645. [Link]

Sources

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]

- 8. Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Organocatalytic asymmetric synthesis of β(3)-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Diastereo‐ and Enantioselective Reductive Mannich‐type Reaction of α,β‐Unsaturated Carboxylic Acids to Ketimines: A Direct Entry to Unprotected β 2,3,3‐Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Asymmetric Synthesis of β-Amino Acids via the Michael Addition of Chiral Metal Amides [jstage.jst.go.jp]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Recent advances in the catalytic asymmetric synthesis of β-amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 16. Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Recent advances in enzymatic and chemical deracemisation of racemic compounds - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60175G [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

A Strategic Guide to the Synthesis of Bioactive Peptides Using Methyl (3S)-3-Boc-amino-3-phenylpropionate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful strategy to overcome the inherent limitations of native peptides, such as poor metabolic stability and conformational flexibility. Among these, β-amino acids have emerged as particularly valuable building blocks. This technical guide provides a comprehensive overview of the strategic use of Methyl (3S)-3-(tert-butoxycarbonyl)amino-3-phenylpropionate, a chiral β-amino acid derivative, in the synthesis of bioactive peptides. We will delve into the rationale behind its selection, detailing its impact on peptide structure and function. This guide will provide field-proven insights and detailed experimental protocols for both solution-phase and solid-phase synthesis, addressing the unique challenges posed by this sterically demanding building block. Furthermore, we will explore case studies that illustrate the profound influence of this moiety on the conformational stability and biological activity of the resulting peptidomimetics.

The Strategic Imperative for β-Amino Acids in Peptide Drug Design

Native peptides, despite their high potency and selectivity, are often hampered as therapeutic agents by their rapid degradation by proteases and their inherent conformational flexibility, which can lead to reduced receptor affinity. The introduction of β-amino acids, which possess an additional carbon in their backbone compared to their α-amino acid counterparts, is a well-established strategy to mitigate these issues.[1][2]

The key advantages conferred by the incorporation of β-amino acids include:

-

Enhanced Proteolytic Stability: The altered peptide backbone is not recognized by many endogenous proteases, leading to a significant increase in the peptide's half-life in biological systems.[3][4] This enhanced stability is a critical prerequisite for developing orally bioavailable peptide drugs.[5]

-

Conformational Constraint: The extended backbone of β-amino acids restricts the conformational freedom of the peptide chain, favoring the adoption of stable secondary structures such as helices and turns.[6] This pre-organization can lead to higher binding affinities for biological targets.

-

Structural Diversity: β-amino acids can be substituted at the C2 (α) or C3 (β) position, offering a greater diversity of stereoisomers and substitution patterns compared to α-amino acids.[7][8] This expanded chemical space provides vast opportunities for molecular design and optimization.